ETHYL 3-(3,4-DIETHOXYBENZAMIDO)BENZOATE
Description
ETHYL 3-(3,4-DIETHOXYBENZAMIDO)BENZOATE is a benzoate ester derivative featuring a benzamido substituent at the 3-position of the benzoate ring, with 3,4-diethoxy groups on the benzamide moiety. This compound belongs to a class of structurally modified benzoates designed to enhance specific physicochemical or biological properties.
Properties
IUPAC Name |
ethyl 3-[(3,4-diethoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-4-24-17-11-10-14(13-18(17)25-5-2)19(22)21-16-9-7-8-15(12-16)20(23)26-6-3/h7-13H,4-6H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDSCZSOESMJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(3,4-DIETHOXYBENZAMIDO)BENZOATE typically involves the esterification of 3-(3,4-diethoxybenzamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(3,4-DIETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(3,4-diethoxybenzamido)benzoic acid.
Reduction: Formation of 3-(3,4-diethoxybenzamido)benzylamine.
Substitution: Formation of 3-(3,4-dihalobenzamido)benzoate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-(3,4-DIETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s diethoxy groups can enhance its binding affinity and specificity towards these targets. Additionally, its benzamide structure allows it to interact with various cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following comparison focuses on substituent effects, reactivity, and applications of ETHYL 3-(3,4-DIETHOXYBENZAMIDO)BENZOATE relative to similar compounds.
Structural Analogues and Substituent Effects
Reactivity and Functional Performance
- Resin Polymerization: ETHYL 4-(DIMETHYLAMINO)BENZOATE demonstrates superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of conversion (DC). This highlights the critical role of substituent position and electron-donating capacity in polymerization efficiency .
- Thermal Stability : The 3,4-diethoxy groups in the target compound may improve thermal stability relative to simpler alkyl benzoates (e.g., methyl or ethyl benzoate), which are prone to hydrolysis under acidic conditions .
Physicochemical Properties
- Solubility: Ethyl benzoate derivatives with polar substituents (e.g., acetamido, dimethylamino) exhibit increased hydrophilicity compared to non-polar analogs like ETHYL P-(PHENYLAZO)BENZOATE .
- Molecular Weight: this compound likely has a higher molecular weight (~337 g/mol estimated) than ETHYL 4-(DIMETHYLAMINO)BENZOATE (~223 g/mol), influencing its diffusion and solubility profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
